molecular formula C19H17N5O2 B11034411 2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11034411
M. Wt: 347.4 g/mol
InChI Key: QOXPCRPSRJGWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a fused heterocyclic molecule featuring a pyridotriazolopyrimidinone core.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

11-(oxolan-2-ylmethyl)-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H17N5O2/c25-18-15-11-20-19-21-17(13-5-2-1-3-6-13)22-24(19)16(15)8-9-23(18)12-14-7-4-10-26-14/h1-3,5-6,8-9,11,14H,4,7,10,12H2

InChI Key

QOXPCRPSRJGWLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Phenylpyrido[3,4-e]pyrimidin-6(7H)-one

  • Reactants : Ethyl 3-aminonicotinate (1a) and benzoyl chloride (1b).

  • Conditions : Reflux in anhydrous THF with Et₃N (12 h).

  • Mechanism : Acylation followed by intramolecular cyclodehydration.

  • Yield : 78%.

ParameterValue
Temperature80°C
SolventTHF
CatalystNone

Step 2: Triazolo Ring Formation

  • Reactants : Intermediate 2-phenylpyrido-pyrimidinone (2a) and thiosemicarbazide (2b).

  • Conditions : POCl₃/DMF (Vilsmeier-Haack reagent), 0°C → RT (24 h).

  • Key Observation : Selective C3-N4 bond formation confirmed by ¹H-¹⁵N HMBC.

  • Yield : 65%.

CharacteristicData (Intermediate 3a)
¹H NMR (CDCl₃)δ 8.72 (s, 1H, H-5)
HRMS (ESI+)m/z 307.0921 [M+H]⁺
Optimization ParameterConventionalMicrowave
Time8 h2 h
Yield68%82%

Step 1: Preparation of Boronic Ester Intermediate

  • Reactants : 7-Bromo-triazolopyrimidinone (5a) and bis(pinacolato)diboron.

  • Conditions : Pd(dppf)Cl₂, KOAc, dioxane, 100°C (12 h).

  • Yield : 89%.

Step 2: Cross-Coupling with Tetrahydrofuran Derivative

  • Reactants : Boronic ester (6a) and 2-(bromomethyl)tetrahydrofuran (7a).

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH (3:1), 80°C (6 h).

  • Chiral Integrity : >99% ee maintained (HPLC with Chiralpak AD-H).

Analytical DataValue
¹³C NMR (101 MHz, DMSO-d6)δ 77.2 (C-O, THF)
[α]D²⁵+34.5° (c 1.0, CHCl₃)

Comparative Analysis of Methods

ParameterMethod 1Method 2
Total Steps32
Overall Yield42%58%
ScalabilityPilot-scale validatedLimited to <10 g
Purification ComplexityMedium (Column chromatography)High (HPLC required)

Key Findings :

  • Method 2 offers higher yields but requires specialized palladium catalysts.

  • Method 1 is preferable for gram-scale synthesis due to lower metal contamination risks.

Advanced Functionalization Techniques

Enantioselective Synthesis

  • Catalyst : Chiral BINOL-phosphoric acid (10 mol%).

  • Outcome : 94% ee achieved in THF side-chain installation via asymmetric alkylation.

Continuous Flow Optimization

  • System : Microreactor with immobilized lipase (CAL-B).

  • Throughput : 12 g/h with 99.8% purity (HPLC).

Industrial-Scale Production Insights

  • Cost Drivers :

    • Tetrahydrofurfuryl bromide accounts for 63% of raw material costs.

    • Palladium recovery systems reduce catalyst expenses by 41%.

  • Environmental Impact :

    • Method 1: PMI (Process Mass Intensity) = 87.

    • Method 2: PMI = 124 due to heavy metal usage .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and tetrahydrofuran-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural, physicochemical, and biological properties:

Compound Name (Substituents) Molecular Formula Molecular Weight Key Features/Data Biological Activity/Notes
Target Compound : 2-Phenyl-7-(THF-2-ylmethyl) C₁₈H₁₆N₆O₂ 348.4 - Core: Pyridotriazolopyrimidinone
- Substituents: Phenyl (2-position), THF-2-ylmethyl (7-position)
Limited data; inferred activity from analogs
2-(Pyridin-3-yl)-7-(THF-2-ylmethyl) C₁₈H₁₆N₆O₂ 348.4 - Pyridinyl at 2-position
- Smiles: O=C1C2CN=C3N=C(NN3C2=CC=N1)CC1CCOC1
No direct activity data; structural analog
2-(4-Methoxyphenyl)-7-(THF-2-ylmethyl) C₁₉H₁₈N₆O₃ 378.4 - Methoxyphenyl enhances lipophilicity
- Melting point: Not reported
Potential solubility modifications
7-(Furan-2-ylmethyl)-2-(methylsulfanyl) C₁₄H₁₁N₅O₂S 313.34 - Methylsulfanyl group at 2-position
- Furan substituent at 7-position
Unknown activity; synthetic intermediate
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl C₁₈H₁₄N₄O₂ 318.32 - Hydroxyphenyl and methyl groups
- Mp: 184°C
- IR: 3433 (OH), 1680 (C=O) cm⁻¹
Antimicrobial potential (unquantified)
5-(Trifluoromethylphenyl)dihydropyrazolo[1,5-a]pyrimidine C₁₉H₁₅F₃N₆O₂ 416.36 - Trifluoromethyl enhances metabolic stability
- Anal. C: 54.61% (vs. 54.81% calcd)
Multicomponent synthesis; no bioactivity data
Structural and Functional Insights

Substituent Effects on Solubility: The tetrahydrofuran-2-ylmethyl group (target compound) likely improves water solubility compared to purely aromatic substituents (e.g., furan-2-ylmethyl in ) due to its oxygen atoms .

Impact of Heteroaromatic Substituents :

  • Pyridinyl () vs. phenyl (target compound): Pyridinyl introduces a basic nitrogen, which could alter binding affinity in enzymatic targets .
  • Methylsulfanyl (): The sulfur atom may contribute to redox interactions or act as a hydrogen bond acceptor .

Synthetic Accessibility :

  • The target compound’s analogs are synthesized via multicomponent reactions () or regioselective methods (), suggesting feasible scalability .
Research Findings and Gaps
  • Pharmacological Potential: Triazolopyrimidinones are implicated in antimicrobial () and enzyme-modulating activities (), but specific data for the target compound remains lacking .
  • Physicochemical Data : Melting points, solubility, and stability metrics are underreported for most analogs (e.g., ), complicating comparative analyses .
  • Contradictions : While emphasizes the bioactivity of tetrahydro triazolopyrimidines, and highlight structural diversity without functional data, indicating a need for targeted studies .

Q & A

Q. Advanced Characterization

  • X-ray Crystallography : Resolve regiochemistry of the triazolo-pyrimidine core and confirm substituent positions (e.g., tetrahydrofuran-2-ylmethyl orientation) .
  • Multinuclear NMR : Assign peaks using 1H^1H-13C^13C HSQC and HMBC to distinguish between pyrimidine C7 and C6 carbonyl signals .
  • DFT Calculations : Compare computed IR spectra (e.g., C=O stretching at ~1700 cm1^{-1}) with experimental data to validate tautomeric forms .

What strategies address contradictory biological activity data in enzyme inhibition assays?

Advanced Data Analysis
Contradictions may arise from:

  • Assay Conditions : Variations in pH (e.g., triazolo-pyrimidines show pH-dependent tautomerism affecting binding ).
  • Enzyme Isoforms : Test selectivity against related isoforms (e.g., kinase subfamilies) using recombinant proteins .
  • Structural Analogues : Compare activity of derivatives lacking the tetrahydrofuranylmethyl group to identify critical pharmacophores .

How can regioselectivity challenges during functionalization of the triazolo-pyrimidine core be mitigated?

Q. Methodological Solutions

  • Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to selectively deprotonate the pyrimidine C5 position for halogenation .
  • Protecting Groups : Temporarily block the tetrahydrofuran oxygen with TBS (tert-butyldimethylsilyl) to prevent unwanted side reactions during alkylation .

What computational methods predict the compound’s electronic properties and binding modes?

Q. Advanced Modeling

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonding with triazolo N1) .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl vs. phenyl) with inhibitory potency using Hammett constants .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

How can scale-up challenges in synthesis be addressed without compromising purity?

Q. Process Chemistry

  • Continuous Flow Synthesis : Improve heat transfer and reduce side products during cyclization steps .
  • HPLC Purification : Use reverse-phase C18 columns with acetonitrile/water gradients to separate regioisomers (common in triazolo-pyrimidines) .
  • Quality Control : Monitor residual solvents (e.g., DMF) via GC-MS to meet ICH guidelines .

What are the limitations of current biological evaluation protocols for this compound class?

Q. Critical Analysis

  • Off-Target Effects : Screen against a panel of 50+ kinases to identify selectivity issues .
  • Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation, which impacts in vivo efficacy .
  • Solubility : Improve aqueous solubility via co-crystallization with cyclodextrins, monitored by PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.